3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid
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Overview
Description
3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid is an organic compound with the molecular formula C19H22O4 It is a derivative of phenylpropanoic acid, characterized by the presence of a dimethylphenoxy group and an ethoxyphenyl group
Mechanism of Action
Target of Action
The primary targets of the compound 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid are the Peroxisome Proliferator-Activated Receptors (PPARs), specifically PPARα, PPARγ, and PPARδ . These receptors play a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
This compound acts as a potent triple-acting agonist for PPARα, PPARγ, and PPARδ . This means that the compound binds to these receptors and activates them, leading to changes in the expression of genes regulated by these receptors .
Biochemical Pathways
Upon activation by this compound, the PPARs regulate several biochemical pathways involved in lipid metabolism, glucose homeostasis, cell proliferation, differentiation, and apoptosis . The downstream effects of these pathways contribute to the overall biological activity of the compound .
Result of Action
The molecular and cellular effects of this compound’s action are primarily mediated through its activation of PPARs. This can lead to changes in gene expression that result in altered cellular functions, such as lipid metabolism and glucose homeostasis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid typically involves multiple steps, starting from commercially available precursors. One common method involves the reaction of 3,5-dimethylphenol with ethylene oxide to form 3,5-dimethylphenoxyethanol. This intermediate is then reacted with 4-bromophenylpropanoic acid under basic conditions to yield the final product. The reaction conditions often include the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups onto the aromatic rings.
Scientific Research Applications
3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies related to enzyme inhibition and receptor binding.
Industry: The compound can be utilized in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 2-ethoxy-3-{4-[2-(4-trifluoromethanesulfonyloxy-phenyl)-ethoxy]-phenyl}-propionic acid
- 3-(2-Ethyl-4-{2-[2-(4-fluorophenyl)-5-methyloxazol-4-yl]ethoxy}phenyl)propanoic acid
Uniqueness
3-(4-(2-(3,5-Dimethylphenoxy)ethoxy)phenyl)propanoic acid is unique due to its specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. Compared to similar compounds, it may exhibit different binding affinities and selectivities for various receptors, making it a valuable compound for targeted research and development.
Properties
IUPAC Name |
3-[4-[2-(3,5-dimethylphenoxy)ethoxy]phenyl]propanoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22O4/c1-14-11-15(2)13-18(12-14)23-10-9-22-17-6-3-16(4-7-17)5-8-19(20)21/h3-4,6-7,11-13H,5,8-10H2,1-2H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JJBUWKBLHZEARA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)OCCOC2=CC=C(C=C2)CCC(=O)O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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